3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid 3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 114849-41-1
VCID: VC0056347
InChI: InChI=1S/C37H44N6O5/c1-8-22-18(3)26-15-28-20(5)24(10-11-32(44)45)35(42-28)25(14-33(46)48-7)36-34(37(47)39-13-12-38)21(6)29(43-36)17-31-23(9-2)19(4)27(41-31)16-30(22)40-26/h8,15-17,20,24,40-41H,1,9-14,38H2,2-7H3,(H,39,47)(H,44,45)/t20-,24-/m0/s1
SMILES: CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NCCN)CC(=O)OC)CCC(=O)O)C)C)C=C)C
Molecular Formula: C37H44N6O5
Molecular Weight: 652.8 g/mol

3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid

CAS No.: 114849-41-1

Main Products

VCID: VC0056347

Molecular Formula: C37H44N6O5

Molecular Weight: 652.8 g/mol

3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid - 114849-41-1

CAS No. 114849-41-1
Product Name 3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid
Molecular Formula C37H44N6O5
Molecular Weight 652.8 g/mol
IUPAC Name 3-[(2S,3S)-18-(2-aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid
Standard InChI InChI=1S/C37H44N6O5/c1-8-22-18(3)26-15-28-20(5)24(10-11-32(44)45)35(42-28)25(14-33(46)48-7)36-34(37(47)39-13-12-38)21(6)29(43-36)17-31-23(9-2)19(4)27(41-31)16-30(22)40-26/h8,15-17,20,24,40-41H,1,9-14,38H2,2-7H3,(H,39,47)(H,44,45)/t20-,24-/m0/s1
Standard InChIKey DXKMNNMNVODHQH-RDPSFJRHSA-N
Isomeric SMILES CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NCCN)CC(=O)OC)CCC(=O)O)C)C)C=C)C
SMILES CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NCCN)CC(=O)OC)CCC(=O)O)C)C)C=C)C
Canonical SMILES CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NCCN)CC(=O)OC)CCC(=O)O)C)C)C=C)C
Synonyms chlorin e6 ethylenediamide
PubChem Compound 5489420
Last Modified Nov 11 2021
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